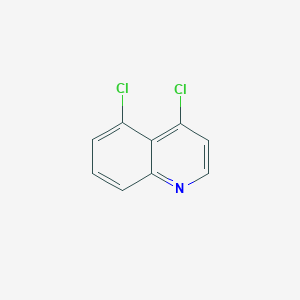
4,5-二氯喹啉
描述
4,5-Dichloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2N. It is a derivative of quinoline, where two chlorine atoms are substituted at the 4th and 5th positions of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science.
科学研究应用
4,5-Dichloroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Derivatives of 4,5-Dichloroquinoline are investigated for their antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
作用机制
Target of Action
4,5-Dichloroquinoline is a chemical intermediate used in the synthesis of various aminoquinoline antimalarial drugs . The primary targets of these drugs are the heme molecules within the Plasmodium food vacuole . These targets play a crucial role in the life cycle of the Plasmodium parasite, which causes malaria.
Mode of Action
The mode of action of 4,5-Dichloroquinoline is primarily through its derivatives, such as chloroquine. These derivatives inhibit heme detoxification within the Plasmodium food vacuole, leading to the accumulation of toxic heme and subsequent parasite death .
Biochemical Pathways
Its derivatives, like chloroquine, interfere with the parasite’s ability to break down and utilize the host’s hemoglobin . This disruption of the parasite’s normal biochemical pathways leads to its death.
Pharmacokinetics
It is known that its derivatives, like chloroquine, have high gastrointestinal absorption and are permeable to the blood-brain barrier .
Result of Action
The result of the action of 4,5-Dichloroquinoline, through its derivatives, is the effective killing of the Plasmodium parasite. This is achieved by the accumulation of toxic heme within the parasite, leading to its death .
Action Environment
The action of 4,5-Dichloroquinoline and its derivatives can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state, which can influence its absorption and distribution . Additionally, factors such as the presence of food in the stomach can affect the drug’s absorption .
生化分析
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Some quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloroquinoline typically involves the chlorination of quinoline derivatives. One common method is the direct chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th and 5th positions.
Industrial Production Methods: Industrial production of 4,5-Dichloroquinoline often employs a similar chlorination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: 4,5-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 5th positions are susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions, forming biaryl and vinyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Coupling Reactions: Biaryl and vinylquinoline derivatives.
相似化合物的比较
4,7-Dichloroquinoline: Another dichloro derivative of quinoline, used as an intermediate in the synthesis of antimalarial drugs.
4-Chloroquinoline: A mono-chlorinated derivative with applications in organic synthesis and medicinal chemistry.
7-Chloroquinoline: Similar to 4-Chloroquinoline but with the chlorine atom at the 7th position.
Uniqueness of 4,5-Dichloroquinoline: 4,5-Dichloroquinoline is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in the synthesis of various complex molecules, particularly in the development of pharmaceuticals and materials with specific properties.
属性
IUPAC Name |
4,5-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZMBGPVGUVXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302230 | |
| Record name | 4,5-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21617-18-5 | |
| Record name | 21617-18-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
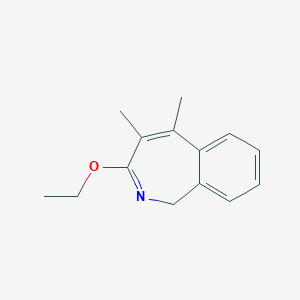
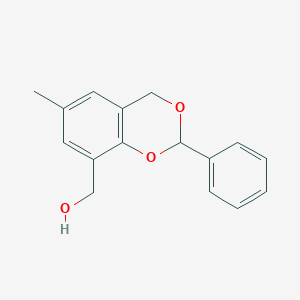
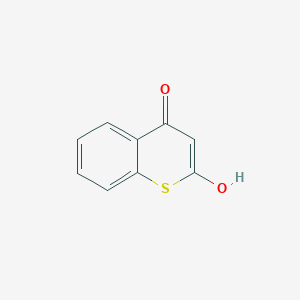
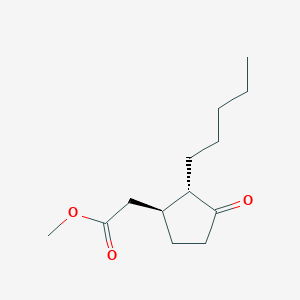
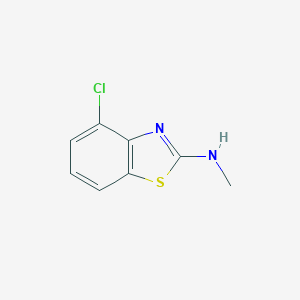
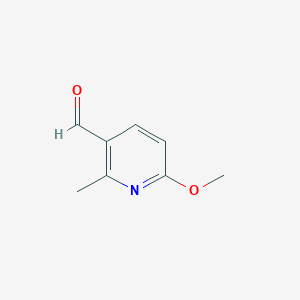
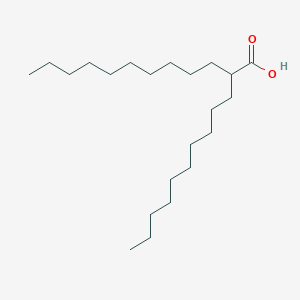
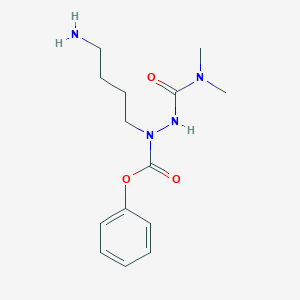

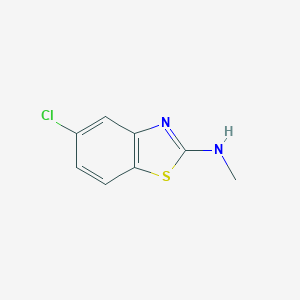
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)
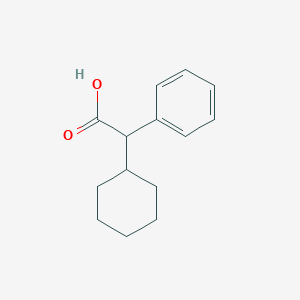
![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)
